molecular formula C13H19N3S B13426162 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B13426162
M. Wt: 249.38 g/mol
InChI Key: CEOFJMBMQNGPBN-UHFFFAOYSA-N
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Description

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene substituents. The final step involves the methylation of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
  • 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
  • 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-amine

Uniqueness

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both isobutyl and thiophene groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

N-methyl-1-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine

InChI

InChI=1S/C13H19N3S/c1-10(2)8-16-12(7-14-3)6-13(15-16)11-4-5-17-9-11/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

CEOFJMBMQNGPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CNC

Origin of Product

United States

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